REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:10][C:11](=[O:19])[C:12]2[CH:18]=[CH:17][CH:16]=[N:15][C:13]=2[N:14]=1.[OH-].[NH4+:23]>>[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([NH:14][C:13]1[N:15]=[CH:16][CH:17]=[CH:18][C:12]=1[C:11]([NH2:23])=[O:19])=[O:10] |f:1.2|
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Name
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2-(2-Trifluoromethyl-phenyl)-pyrido[2,3-d][1,3]oxazin-4-one
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Quantity
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2.51 g
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Type
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reactant
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Smiles
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FC(C1=C(C=CC=C1)C=1OC(C2=C(N1)N=CC=C2)=O)(F)F
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Name
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|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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[OH-].[NH4+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting precipitate is filtered
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Type
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WASH
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Details
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rinsed with water and diethyl ether
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Type
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CUSTOM
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Details
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The precipitate is dried under vacuum at 50 C overnight
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Duration
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8 (± 8) h
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Name
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|
Type
|
product
|
Smiles
|
FC(C1=C(C(=O)NC2=C(C(=O)N)C=CC=N2)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 33% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |